REACTION_CXSMILES
|
[Cl-].[CH2:2]([O:4][P:5](=O)([OH:9])[O:6][CH2:7][CH3:8])[CH3:3].[CH2:11]([OH:14])[C:12]#[CH:13]>C(Cl)Cl>[CH2:11]([O:14][P:5](=[O:9])([O:6][CH2:7][CH3:8])[O:4][CH2:2][CH3:3])[C:12]#[CH:13] |f:0.1|
|
Name
|
phosphoric acid diethyl ester chloride
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)OP(OCC)(O)=O
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
phosphoric acid diethyl ester chloride
|
Quantity
|
0.76 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)OP(OCC)(O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 20°-30° C. for 2 hours and at 50° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the methylene chloride mixture was washed twice with dilute sodium carbonate solution and once with water
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OP(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |